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Compound of Interest

Compound Name:
4,5-Dichloro-2-

hydroxybenzaldehyde

Cat. No.: B1348554 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 4,5-Dichloro-2-
hydroxybenzaldehyde

This guide serves as a comprehensive technical resource for researchers, medicinal chemists,

and professionals in drug development engaged with 4,5-Dichloro-2-hydroxybenzaldehyde.

It moves beyond a simple data sheet to provide a foundational understanding of its key

physicochemical properties, the experimental logic behind their determination, and the

compound's relevance as a synthetic building block.

Introduction: A Versatile Dichlorinated Phenolic
Aldehyde
4,5-Dichloro-2-hydroxybenzaldehyde (CAS No. 84388-68-1) is a polysubstituted aromatic

compound belonging to the salicylaldehyde family.[1][2] Its structure, featuring a formyl group

and a hydroxyl group ortho to each other, along with two chlorine atoms on the benzene ring,

imparts a unique combination of reactivity and electronic properties. The hydroxyl and aldehyde

groups can act as hydrogen bond donors and acceptors, respectively, while the electron-

withdrawing nature of the chlorine atoms and the aldehyde group significantly influences the

acidity of the phenolic proton and the overall electron density of the aromatic ring. These

features make it a valuable intermediate in the synthesis of more complex molecules, including

potential pharmaceutical agents and other fine chemicals.[3] Understanding its core

physicochemical properties is therefore a critical first step in its effective application.
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Core Molecular and Physical Identifiers
A summary of the fundamental properties of 4,5-Dichloro-2-hydroxybenzaldehyde is

presented below. It is crucial to note that while basic identifiers are well-established, specific

experimental thermal data like melting and boiling points are not widely published in readily

accessible literature. Therefore, computationally predicted data for a closely related isomer are

provided for estimation purposes, alongside established identifiers for the target compound.

Property Value Source

IUPAC Name
4,5-dichloro-2-

hydroxybenzaldehyde
[1]

Synonyms 4,5-Dichlorosalicylaldehyde [1]

CAS Number 84388-68-1 [1][2]

Molecular Formula C₇H₄Cl₂O₂ [1][4]

Molecular Weight 191.01 g/mol [1][4]

Physical Form Solid

Melting Point

Data not available. Predicted

for isomer (2,5-dichloro-4-

hydroxybenzaldehyde): 455.1

K (182°C)

[5]

Boiling Point

Data not available. Predicted

for isomer (2,5-dichloro-4-

hydroxybenzaldehyde): 557.5

K (284°C)

[5]

logP (Octanol/Water) Computed XlogP3: 2.8 [1]

Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. In

the absence of publicly archived experimental spectra for 4,5-Dichloro-2-
hydroxybenzaldehyde, this section details the expected spectroscopic characteristics based
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on its molecular structure. This predictive approach is a cornerstone of chemical analysis,

allowing scientists to anticipate and interpret experimental results.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative.

Aldehyde Proton (CHO): A singlet peak is anticipated in the highly deshielded region of

~9.5-10.5 ppm. Its position far downfield is due to the strong electron-withdrawing effect of

the carbonyl oxygen and magnetic anisotropy.

Phenolic Proton (OH): A broad singlet is expected, typically between 5-12 ppm. Its

chemical shift and broadness are highly dependent on concentration, solvent, and

temperature due to hydrogen bonding.

Aromatic Protons (Ar-H): Two singlets are expected in the aromatic region (~6.5-8.0 ppm).

The proton at C3 (between the -OH and -CHO groups) and the proton at C6 will appear as

distinct signals, as they are in different chemical environments.

¹³C NMR: The carbon NMR spectrum should show 7 distinct signals, one for each unique

carbon atom.

Carbonyl Carbon (C=O): The aldehyde carbon is expected to be the most downfield

signal, typically in the 190-200 ppm range.

Aromatic Carbons:

The carbon bearing the hydroxyl group (C2) would appear around 155-165 ppm.

The carbons bonded to chlorine (C4, C5) are expected in the 125-140 ppm range.

The remaining aromatic carbons (C1, C3, C6) will resonate within the typical aromatic

window of 115-140 ppm.

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in the molecule.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹,

characteristic of the phenolic hydroxyl group. The broadness is a result of intermolecular

hydrogen bonding.

C-H Stretch (Aromatic & Aldehydic): Aromatic C-H stretches typically appear as a group of

weaker bands just above 3000 cm⁻¹ (e.g., 3050-3150 cm⁻¹). The aldehydic C-H stretch is

notable for appearing as two weak bands, one around 2820-2880 cm⁻¹ and another around

2720-2780 cm⁻¹.

C=O Stretch (Aldehyde): A very strong, sharp absorption band is the hallmark of the carbonyl

group, expected around 1650-1690 cm⁻¹. Conjugation with the aromatic ring and

intramolecular hydrogen bonding with the ortho-hydroxyl group shifts this peak to a lower

frequency than a simple aliphatic aldehyde.

C=C Stretch (Aromatic): Several medium-to-weak bands are expected in the 1450-1600

cm⁻¹ region, corresponding to the vibrations of the benzene ring.

C-Cl Stretch: Strong absorptions in the fingerprint region, typically between 1000-1100 cm⁻¹,

can be attributed to the C-Cl bonds.

UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule,

particularly conjugated systems.

The substituted benzene ring acts as a chromophore.[6] The presence of the carbonyl and

hydroxyl groups, which have non-bonding electrons, in conjugation with the aromatic π-

system is expected to cause a bathochromic (red) shift compared to unsubstituted benzene.

[7] One would anticipate strong absorptions (π → π* transitions) in the 250-280 nm range

and potentially a longer wavelength absorption band around 320-380 nm due to the

extended conjugation and n → π* transitions of the carbonyl group.[7][8]

Workflow and Structure-Spectra Visualization
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The following diagrams illustrate the logical workflow for physicochemical characterization and

the direct relationship between the molecular structure of 4,5-Dichloro-2-
hydroxybenzaldehyde and its expected spectral features.
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Caption: Workflow for Physicochemical Characterization.
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Caption: Structure-to-Spectra Correlation Map.

Experimental Methodologies: A Practical Guide
The trustworthiness of any characterization rests on robust experimental protocols. The

following sections provide step-by-step methodologies for determining the key properties

discussed.

Melting Point Determination (Capillary Method)
Causality: The melting point is a sensitive indicator of purity. Pure crystalline solids exhibit a

sharp melting range (typically <1°C), whereas impurities depress and broaden this range. This

protocol uses a standard melting point apparatus for accurate determination.[9]

Protocol:

Sample Preparation: Place a small amount of dry, crystalline 4,5-Dichloro-2-
hydroxybenzaldehyde onto a clean watch glass. Crush it into a fine powder using a

spatula.

Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube

and tap the sealed end gently on a hard surface to pack the solid into the bottom. A sample

height of 2-3 mm is ideal.[10]

Apparatus Setup: Place the loaded capillary into the heating block of the melting point

apparatus.

Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid

heating (~10-20°C/min) to find a rough range. Allow the apparatus to cool significantly before

proceeding.[11]

Accurate Determination: Heat the block rapidly to ~20°C below the expected or roughly

determined melting point. Then, reduce the heating rate to 1-2°C per minute to ensure

thermal equilibrium between the sample, block, and thermometer.[10]

Data Recording: Record the temperature at which the first droplet of liquid appears (T₁) and

the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is
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T₁-T₂.

Validation: Repeat the determination with a fresh sample to ensure reproducibility.

Solubility Profiling
Causality: Solubility is governed by the principle of "like dissolves like." The polarity of the

solute must be matched with the polarity of the solvent. This qualitative protocol systematically

tests solubility in a range of solvents to classify the compound based on its functional groups.

Protocol:

Initial Setup: Add ~10-20 mg of the solid compound to four separate, labeled small test

tubes.

Solvent Addition:

To tube 1, add 1 mL of deionized water.

To tube 2, add 1 mL of 5% aq. NaOH solution.

To tube 3, add 1 mL of 5% aq. NaHCO₃ solution.

To tube 4, add 1 mL of 5% aq. HCl solution.

Observation: Vigorously shake each tube for 30-60 seconds.[3] Observe and record whether

the compound is soluble (forms a clear, homogeneous solution), partially soluble, or

insoluble.

Interpretation:

Insoluble in Water, HCl; Soluble in NaOH: This is the expected result. Insoluble in water

due to the nonpolar dichlorinated aromatic ring. Soluble in NaOH because the phenolic

hydroxyl group is acidic and is deprotonated by the strong base to form a water-soluble

sodium phenoxide salt.

Insoluble in NaHCO₃: The phenolic proton is generally not acidic enough to be

deprotonated by a weak base like bicarbonate, distinguishing it from a more acidic
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carboxylic acid.[1]

Spectroscopic Sample Preparation
Causality: The quality of a spectrum is directly dependent on proper sample preparation. The

goal is to obtain a homogeneous, particle-free sample at an appropriate concentration for the

specific technique.

NMR Spectroscopy (¹H and ¹³C)

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble,

such as DMSO-d₆ or Chloroform-d (CDCl₃).

Concentration: Weigh 5-10 mg of the compound for ¹H NMR (or 20-50 mg for ¹³C NMR)

into a small, clean vial.[5]

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial and gently

swirl to dissolve.

Filtration: To remove any particulate matter that can ruin spectral resolution, filter the

solution through a small plug of glass wool packed into a Pasteur pipette directly into a

clean, dry NMR tube.

Capping and Analysis: Cap the NMR tube securely and proceed with data acquisition.

FT-IR Spectroscopy (Thin Solid Film Method)

Solution Preparation: Dissolve a small amount (5-10 mg) of the solid in a few drops of a

volatile solvent like methylene chloride or acetone in a small vial.[4]

Film Deposition: Place one drop of the resulting solution onto the surface of a clean, dry

salt plate (e.g., NaCl or KBr).

Evaporation: Allow the solvent to evaporate completely, which will leave a thin, even film of

the crystalline compound on the plate.[4]

Analysis: Place the single plate in the sample holder of the FT-IR spectrometer and

acquire the spectrum. If the signal is too weak, add another drop of solution and re-
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evaporate.

Applications in Research and Drug Development
Substituted hydroxybenzaldehydes are crucial intermediates in organic synthesis. The specific

arrangement of functional groups in 4,5-Dichloro-2-hydroxybenzaldehyde makes it a

precursor for various molecular scaffolds.

Synthesis of Heterocycles: The ortho-hydroxyaldehyde functionality is ideal for condensation

reactions with amines, hydrazines, and other nucleophiles to form Schiff bases, which can

then be cyclized to create a wide range of heterocyclic compounds.

Pharmaceutical Intermediates: As a halogenated aromatic, it can participate in cross-

coupling reactions (e.g., Suzuki, Heck) to build molecular complexity. The phenolic hydroxyl

can be alkylated or acylated to introduce diverse side chains. Patents for the production of

hydroxybenzaldehyde derivatives often cite their importance as intermediates for

pharmaceuticals and agricultural chemicals.

Safety and Handling
4,5-Dichloro-2-hydroxybenzaldehyde is classified as a hazardous substance and must be

handled with appropriate precautions.

GHS Hazard Statements:[1]

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.

Handling Recommendations:

Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.

Avoid inhalation of dust.

Avoid contact with skin and eyes.

Store in a tightly sealed container in a cool, dry place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1348554#physicochemical-properties-of-4-5-
dichloro-2-hydroxybenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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